1H-Purine, 2,6-diphenyl-
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Overview
Description
2,6-Diphenyl-9H-purine is a heterocyclic compound belonging to the purine family. Purines are vital components in many biological molecules, playing key roles in cellular processes such as signal transduction and energy transfer. The unique structure of 2,6-diphenyl-9H-purine, characterized by phenyl groups at the 2 and 6 positions, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-9H-purine typically involves the use of 2,6-dichloropurine as a starting material. The phenyl groups are introduced through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2,6-diphenyl-9H-purine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The process involves careful control of temperature, pressure, and reagent concentrations to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in 2,6-dichloropurine are replaced by phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylboronic acid with a palladium catalyst under Suzuki coupling conditions.
Major Products: The major products formed from these reactions include various substituted purines, depending on the reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropurines.
Scientific Research Applications
2,6-Diphenyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
2,6-Diphenyl-9H-purine can be compared with other purine derivatives such as 2,6-diamino-9H-purine and 2,6-dichloro-9H-purine. While these compounds share a similar purine backbone, the presence of phenyl groups in 2,6-diphenyl-9H-purine imparts unique chemical and biological properties. For example, the phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a more potent anticancer agent .
Comparison with Similar Compounds
- 2,6-Diamino-9H-purine
- 2,6-Dichloro-9H-purine
- 2,6,9-Trisubstituted purine derivatives
Properties
CAS No. |
889673-58-9 |
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Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2,6-diphenyl-7H-purine |
InChI |
InChI=1S/C17H12N4/c1-3-7-12(8-4-1)14-15-17(19-11-18-15)21-16(20-14)13-9-5-2-6-10-13/h1-11H,(H,18,19,20,21) |
InChI Key |
WNVFFQZYOFELQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=CC=C4)N=CN3 |
Origin of Product |
United States |
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